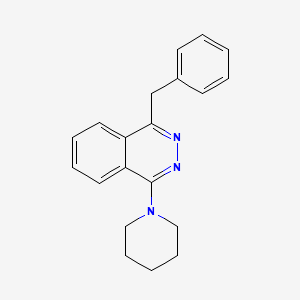

1-Benzyl-4-piperidinophthalazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Analogues for Serotonin Receptor Antagonism

Studies have explored analogues of 1-Benzyl-4-piperidinophthalazine for their potential as serotonin receptor antagonists. For instance, research into the 5-HT1A serotonin antagonist properties of related compounds highlighted efforts to achieve improved selectivity and affinity, aiming at enhancing therapeutic efficacy with reduced side effects (Raghupathi et al., 1991).

Antimicrobial and Antifungal Properties

Another area of interest has been the synthesis and biological screening of 4-Benzyl-2H-phthalazine derivatives, which demonstrated promising effects against both Gram-positive and Gram-negative bacteria, as well as fungi (El-Wahab et al., 2011).

Potential in Antipsychotic Therapy

Compounds derived from this compound have been evaluated for their potential as atypical antipsychotics. Research focusing on piperidine derivatives has shown promising results in behavioral models predictive of antipsychotic efficacy, suggesting a reduced induction of extrapyramidal side effects in humans (Bolós et al., 1996).

Anti-Acetylcholinesterase Activity

The synthesis and evaluation of 1-Benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives for their anti-acetylcholinesterase activity have been a significant focus. This research aims to identify compounds with potential in treating neurodegenerative diseases, such as Alzheimer's disease, by inhibiting acetylcholinesterase to increase acetylcholine levels in the brain (Sugimoto et al., 1992).

Hedgehog Signaling Pathway Inhibition

Additionally, novel benzylphthalazine derivatives have been synthesized as inhibitors of the hedgehog signaling pathway, demonstrating significant in vitro and in vivo activity, which might offer a new approach to treating cancers such as medulloblastoma (Bao et al., 2016).

Orientations Futures

Research into 1-Benzyl-4-piperidinophthalazine and related compounds is ongoing, with studies exploring their potential applications in various fields. For example, derivatives of similar compounds have shown promise as potent BRD4 inhibitors with anti-breast cancer activity . Additionally, modifications of drugs like donepezil, which have a similar structure to this compound, are being explored for their potential in treating neurodegenerative disorders .

Mécanisme D'action

Target of Action

The primary target of 1-Benzyl-4-piperidinophthalazine is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting AChE, the compound increases the concentration of acetylcholine, enhancing cholinergic transmission .

Mode of Action

This compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft . The compound’s activity is enhanced by the presence of an alkyl or phenyl group at the nitrogen atom of benzamide .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway. Under normal conditions, AChE breaks down acetylcholine into choline and acetate. When ache is inhibited, acetylcholine accumulates in the synaptic cleft, prolonging its action on postsynaptic receptors . This results in enhanced cholinergic transmission, which can have various downstream effects depending on the specific location within the nervous system .

Result of Action

The inhibition of AChE by this compound leads to an increase in acetylcholine levels in the cerebral cortex and hippocampus of rats . This increase in acetylcholine can enhance memory and cognitive function, making the compound potentially useful in the treatment of conditions like Alzheimer’s disease .

Analyse Biochimique

Biochemical Properties

It is known to be used in pharmaceutical testing , suggesting that it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Given its use in pharmaceutical testing , it is likely that it influences cell function in some way, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Propriétés

IUPAC Name |

1-benzyl-4-piperidin-1-ylphthalazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3/c1-3-9-16(10-4-1)15-19-17-11-5-6-12-18(17)20(22-21-19)23-13-7-2-8-14-23/h1,3-6,9-12H,2,7-8,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NELQVCLPPTUHMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(C3=CC=CC=C32)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea](/img/structure/B2749530.png)

![4-benzoyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2749531.png)

![[1-(Bromomethyl)cyclopropyl]benzene](/img/structure/B2749536.png)

![N-(2,4-dimethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2749539.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2749543.png)

![3,4-dimethyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2749549.png)